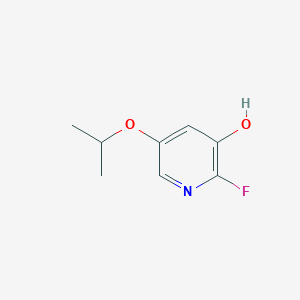

2-Fluoro-5-isopropoxypyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-propan-2-yloxypyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2/c1-5(2)12-6-3-7(11)8(9)10-4-6/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOZIZZXOSCLAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(N=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Direct Synthesis of 2-Fluoro-5-isopropoxypyridin-3-ol

Direct synthetic routes to this compound are not extensively documented in readily available scientific literature, suggesting that its preparation likely involves a multi-step sequence starting from more common pyridine (B92270) precursors. However, a plausible direct approach could involve the targeted functionalization of a pre-existing pyridinol scaffold.

One potential strategy could begin with a suitable 5-substituted-2-fluoropyridin-3-ol. The introduction of the isopropoxy group at the 5-position could theoretically be achieved via nucleophilic aromatic substitution (SNAr) on a precursor bearing a suitable leaving group, such as a halogen, at that position. Alternatively, a palladium-catalyzed C-O cross-coupling reaction could be employed to install the isopropoxy moiety. nih.gov

Another conceptual approach involves the late-stage fluorination of a 5-isopropoxypyridin-3-ol (B3258895) derivative. Modern fluorination techniques, including those that utilize electrophilic fluorine sources or palladium-catalyzed C-H fluorination, could potentially be adapted for this purpose. google.comnih.gov However, achieving regioselectivity in the C-H fluorination of a polysubstituted pyridine ring presents a significant challenge.

A key challenge in any direct synthesis is the management of functional group compatibility. The hydroxyl group of the pyridinol may require protection during certain transformations to prevent unwanted side reactions.

Synthesis of Key Pyridine Precursors and Intermediates

Functionalization of Substituted Pyridine Derivatives

The functionalization of substituted pyridines is a cornerstone of heterocyclic chemistry. figshare.comrsc.org For the synthesis of the target molecule, methods for introducing fluorine, isopropoxy, and hydroxyl groups are paramount.

The introduction of a fluorine atom onto a pyridine ring can be accomplished through several methods. One common approach is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. google.com Halogen exchange (HALEX) reactions, where a chloro or bromo substituent is displaced by fluoride (B91410) using a fluoride salt like KF or CsF, often at elevated temperatures, provide another viable route. google.com

The installation of an isopropoxy group can be achieved through Williamson ether synthesis, where an appropriate pyridinol is deprotonated with a base and reacted with an isopropyl halide. Palladium-catalyzed C-O cross-coupling reactions have also emerged as powerful methods for forming aryl-ether bonds, offering a milder alternative to traditional methods. nih.gov

Generation of Organometallic Intermediates for Pyridinol Scaffolds

Organometallic intermediates play a crucial role in the regioselective functionalization of pyridine rings. rsc.org By converting a C-H or C-halogen bond into a C-metal bond, the polarity of the carbon atom is reversed, enabling it to act as a nucleophile.

Directed ortho-metalation (DoM) is a powerful strategy where a directing group on the pyridine ring guides the deprotonation of an adjacent C-H bond by a strong base, such as an organolithium reagent. The resulting lithiated pyridine can then be quenched with an electrophile to introduce a new substituent with high regioselectivity. For pyridinol scaffolds, the hydroxyl group itself can act as a directing group, although it typically requires protection prior to metalation.

Halogen-metal exchange is another common method for generating organometallic pyridine intermediates. A brominated or iodinated pyridine can be treated with an organolithium reagent or magnesium metal (to form a Grignard reagent) to generate a nucleophilic species that can participate in subsequent coupling reactions.

These organometallic intermediates are essential for building up the complexity of the pyridine scaffold, allowing for the stepwise introduction of the required functional groups. nih.govrsc.org

Preparation of Boronic Acid Derivatives (e.g., 5-Chloro-6-isopropoxypyridine-3-boronic acid)

Boronic acids and their esters are exceptionally important intermediates in modern organic synthesis, primarily due to their role in Suzuki-Miyaura cross-coupling reactions. The specific precursor, 5-Chloro-6-isopropoxypyridine-3-boronic acid, is a key building block for introducing the isopropoxy and chloro functionalities in a single step.

Plausible Synthetic Route for 5-Chloro-6-isopropoxypyridine-3-boronic acid:

Starting Material: A suitable starting material would be a dihalopyridine, such as 3-bromo-5-chloro-2-isopropoxypyridine.

Halogen-Metal Exchange: The starting material would be cooled to a low temperature (e.g., -78 °C) and treated with an organolithium reagent like n-butyllithium. The more reactive bromine atom would selectively undergo halogen-metal exchange to form the corresponding lithiated pyridine intermediate.

Borylation: The organolithium species would then be reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate.

Hydrolysis: The resulting boronate ester complex would be hydrolyzed with an aqueous acid to yield the final 5-Chloro-6-isopropoxypyridine-3-boronic acid.

This general procedure is a standard and reliable method for the preparation of a wide range of aryl and heteroaryl boronic acids. epo.org

Advanced Coupling Reactions in the Construction of Fluoroisopropoxypyridinol Systems

Advanced coupling reactions, particularly those catalyzed by transition metals, have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. These reactions provide efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. nobelprize.org This reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids and palladium catalysts. google.com

In the context of synthesizing this compound, a Suzuki-Miyaura coupling could be envisioned at a key step. For instance, if a precursor such as 2-fluoro-3-hydroxy-5-bromopyridine were available, it could be coupled with an isopropoxy-containing boronic acid. More strategically, a precursor like 5-Chloro-6-isopropoxypyridine-3-boronic acid could be coupled with a suitable partner to construct a more complex intermediate, which is then further elaborated to the final product.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The choice of catalyst, ligands, base, and solvent is crucial for the success of a Suzuki-Miyaura coupling and must be optimized for the specific substrates involved. google.comjustia.com

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines

Nucleophilic aromatic substitution is a fundamental reaction class for the functionalization of aromatic and heteroaromatic rings, particularly those that are electron-deficient. Pyridines, due to the presence of the electronegative nitrogen atom, are inherently more susceptible to nucleophilic attack than their benzene (B151609) counterparts. This reactivity is further enhanced by the presence of electron-withdrawing groups and good leaving groups, such as halogens.

In the context of synthesizing this compound, SNAr reactions on fluoropyridine precursors are of paramount importance. The fluorine atom itself can act as a leaving group, although its reactivity is dependent on the reaction conditions and the position on the pyridine ring. More commonly, other halogens, such as chlorine or bromine, serve as leaving groups in SNAr reactions, while the fluorine atom is retained in the final product.

The general mechanism of an SNAr reaction on a pyridine ring involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. The regioselectivity of the attack is dictated by the electronic properties of the pyridine ring and its substituents. Nucleophilic attack is generally favored at the positions ortho (C2, C6) and para (C4) to the ring nitrogen, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. nih.gov

For the synthesis of this compound, a plausible precursor would be a di- or tri-halopyridine, such as 2,3-difluoro-5-bromopyridine or 2,5-difluoro-3-bromopyridine. The differential reactivity of the halogen atoms allows for a stepwise and regioselective introduction of the desired functional groups. For instance, the isopropoxy group can be introduced via an SNAr reaction using sodium isopropoxide, where the isopropoxide anion acts as the nucleophile. The position of this substitution would be directed by the other substituents on the ring.

The reactivity of halopyridines in SNAr reactions is a critical consideration. While fluorine is the most electronegative halogen, which strongly activates the ring for nucleophilic attack, it is also the poorest leaving group among the halogens in many SNAr reactions where the cleavage of the carbon-halogen bond is the rate-determining step. sci-hub.se However, in cases where the initial nucleophilic attack is rate-limiting, the high electronegativity of fluorine makes fluoropyridines more reactive than other halopyridines. nih.gov This dual role of fluorine as both a potential activating group and a substituent to be retained in the final molecule is a key aspect of the synthetic design.

A summary of typical SNAr reactions on halopyridines is presented in the table below:

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

| 2-Chloropyridine | Amine | 2-Aminopyridine | Heat | youtube.com |

| 2-Iodopyridine | Sodium phenoxide | 2-Phenoxypyridine | DMSO, Microwave | sci-hub.se |

| Pentafluoropyridine | Hydroxybenzaldehyde | 4-((Perfluoropyridin-yl)oxy)benzaldehyde | Mildly basic | rsc.org |

Chemo-, Regio-, and Stereoselective Synthesis Approaches for Pyridinol Formation

The synthesis of a specific isomer of a polysubstituted pyridine like this compound requires precise control over the regiochemistry of the reactions. Chemo-, regio-, and stereoselectivity are therefore crucial considerations in the synthetic design.

Chemoselectivity in this context refers to the selective reaction of one functional group in the presence of others. For example, when introducing the isopropoxy group via an SNAr reaction on a dihalopyridine, the reaction must selectively displace one halogen over the other. This can often be achieved by exploiting the different reactivities of the halogens at different positions on the pyridine ring.

Regioselectivity , the control of the position of the incoming group, is paramount. The inherent electronic properties of the pyridine ring direct nucleophiles to the 2-, 4-, and 6-positions. However, the presence of other substituents can significantly alter this preference. An electron-withdrawing group will further activate the positions ortho and para to it for nucleophilic attack. Conversely, an electron-donating group will deactivate these positions.

For the synthesis of this compound, a key step is the introduction of the hydroxyl group at the C3 position. Direct hydroxylation of a pyridine ring at the C3 position can be challenging. One potential strategy involves the use of a precursor with a leaving group at the C3 position, followed by nucleophilic substitution with a hydroxide (B78521) source. However, the C3 position is generally less activated towards SNAr compared to the C2 and C4 positions. nih.gov

Alternative approaches to introduce the 3-hydroxy group include:

From a 3-aminopyridine (B143674): A 3-aminopyridine precursor can be converted to the corresponding diazonium salt, which can then be hydrolyzed to the 3-hydroxypyridine. This method is a well-established route for introducing hydroxyl groups onto aromatic rings.

Ring-closing reactions: The pyridine ring itself can be constructed from acyclic precursors in a way that the desired substitution pattern is pre-installed. Various multicomponent reactions are known to produce polysubstituted pyridines. researchgate.net

Rearrangement reactions: Certain rearrangement reactions can lead to the formation of 3-hydroxypyridines.

A plausible regioselective synthesis of the target molecule could start from a readily available substituted pyridine. For instance, starting with a 2,3,5-trihalopyridine, a sequential SNAr approach could be employed. The most reactive halogen would first be substituted with isopropoxide, followed by the substitution of a second halogen with a protected hydroxyl group (e.g., a benzyloxy group), which is later deprotected to yield the final pyridinol. The choice of halogens and their positions would be critical to control the regioselectivity of these substitutions.

Development of Scalable Synthetic Routes for Analog Production

The development of a scalable synthetic route is essential for the production of larger quantities of this compound and its analogs, for instance, for further research or potential applications. A scalable route should ideally involve:

Readily available and inexpensive starting materials.

A minimal number of synthetic steps.

High-yielding and robust reactions.

Avoidance of hazardous reagents and difficult purification procedures.

One approach to scalability is the use of continuous flow chemistry, which can offer better control over reaction parameters, improved safety, and easier scale-up compared to traditional batch processes. Microwave-assisted synthesis can also be a valuable tool for accelerating reactions and improving yields, which can be beneficial for scalability. sci-hub.se

For the synthesis of this compound analogs, a modular synthetic approach is desirable. This would involve a common intermediate that can be readily diversified in the final steps of the synthesis. For example, a key intermediate such as 2-fluoro-5-bromo-3-hydroxypyridine could be synthesized on a large scale. This intermediate could then be subjected to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitutions at the C5 position to generate a library of analogs with different substituents.

The following table outlines key considerations for developing a scalable synthesis of this compound and its analogs:

| Feature | Consideration for Scalability |

| Starting Materials | Cost, availability, and safety of the initial pyridine precursor. |

| Reaction Steps | Minimizing the number of steps to improve overall yield and reduce cost. |

| Reagents | Use of inexpensive and non-toxic reagents and catalysts where possible. |

| Purification | Preference for crystallization or distillation over chromatographic purification. |

| Process Safety | Management of exotherms and handling of any hazardous intermediates or byproducts. |

By carefully considering these factors, a synthetic route for this compound can be designed that is not only efficient and selective but also amenable to large-scale production.

Chemical Reactivity and Transformation Mechanisms

Reaction Pathways Involving the Pyridine (B92270) Nitrogen and Ring Carbons

The pyridine nitrogen, with its lone pair of electrons, imparts basic properties to the molecule, making it susceptible to protonation and alkylation. The reactivity of the ring carbons is a balance of the activating and deactivating effects of the substituents.

The pyridine nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic sextet. This makes the nitrogen a site for reactions with electrophiles, such as protonation by acids to form pyridinium salts, or alkylation with alkyl halides. The formation of a pyridinium salt significantly alters the electronic properties of the ring, further increasing its electron deficiency and influencing the regioselectivity of subsequent reactions.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the presence of the electron-donating hydroxyl and isopropoxy groups can mitigate this deactivation to some extent. The directing effects of these groups would favor electrophilic attack at positions ortho and para to them. Considering the substitution pattern of 2-Fluoro-5-isopropoxypyridin-3-ol, the C4 and C6 positions are the most likely sites for electrophilic substitution.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom. The fluorine atom at the C2 position is a good leaving group in SNAr reactions, further activating this position for nucleophilic attack. The presence of the electron-donating isopropoxy and hydroxyl groups may decrease the rate of SNAr compared to an unsubstituted fluoropyridine.

Role of the Isopropoxy Moiety in Directing Reactivity

The isopropoxy group at the C5 position is an electron-donating group through resonance, which has a significant influence on the regioselectivity of electrophilic aromatic substitution reactions. By donating electron density to the pyridine ring, it activates the positions ortho and para to itself, namely the C4 and C6 positions. This directing effect is a key factor in predicting the outcome of reactions with electrophiles.

In the context of nucleophilic aromatic substitution, the electron-donating nature of the isopropoxy group can have a deactivating effect, as it increases the electron density of the ring, making it less susceptible to attack by nucleophiles. However, its influence is balanced by the strong electron-withdrawing effects of the fluorine atom and the ring nitrogen.

Influence of Fluorine Substitution on Electronic Properties and Reactivity

The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect significantly lowers the electron density of the pyridine ring, making it more susceptible to nucleophilic attack, especially at the carbon atom to which it is attached. Consequently, the C2 position is highly activated for nucleophilic aromatic substitution, where the fluoride (B91410) ion can act as a leaving group. The rate of substitution at this position is generally faster compared to other halogens like chlorine or bromine in similar systems. nih.govacs.org

The electron-withdrawing nature of fluorine also deactivates the pyridine ring towards electrophilic aromatic substitution. This deactivating effect, combined with that of the ring nitrogen, makes electrophilic attack on the ring challenging, requiring harsh reaction conditions.

Investigations into Intramolecular Proton Transfer and Dissociation Processes

The juxtaposition of the hydroxyl group at C3 and the fluorine atom at C2, along with the pyridine nitrogen, creates the potential for intramolecular hydrogen bonding. This can influence the compound's acidity and conformational preferences. The hydrogen of the hydroxyl group can form a hydrogen bond with the adjacent fluorine atom or the pyridine nitrogen.

The acidity of the hydroxyl group is influenced by the electronic effects of the other substituents. The electron-withdrawing fluorine atom is expected to increase the acidity of the hydroxyl group compared to unsubstituted 3-hydroxypyridine. Computational studies on substituted pyridines can provide predictions for pKa values, which are crucial for understanding the compound's behavior in different pH environments. nih.govrsc.orgresearchgate.netresearchgate.net

Proton transfer processes are fundamental to the reactivity of hydroxypyridines. In solution, this compound can exist in equilibrium between its neutral form and its zwitterionic pyridinium oxide form, although the equilibrium is generally shifted towards the neutral form for 3-hydroxypyridines. The presence of intramolecular hydrogen bonds can facilitate proton transfer between the hydroxyl group and the pyridine nitrogen.

Strategies for Derivatization and Functional Group Interconversions

The functional groups of this compound offer several avenues for derivatization and functional group interconversions, allowing for the synthesis of a variety of analogs with modified properties.

The hydroxyl group at the C3 position is a versatile site for derivatization. It can be converted into ethers, esters, or other functional groups through reactions with appropriate electrophiles. For example, O-alkylation can be achieved using alkyl halides in the presence of a base, while acylation can be performed with acyl chlorides or anhydrides.

The isopropoxy group can potentially be cleaved to the corresponding hydroxypyridine under strong acidic conditions, which can then be further functionalized. This functional group interconversion provides a route to derivatives with different substituents at the C5 position.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Conformation and Geometry

A DFT study of 2-Fluoro-5-isopropoxypyridin-3-ol would theoretically determine its most stable three-dimensional structure. This involves calculating the molecule's potential energy surface to identify the global minimum, which corresponds to the preferred arrangement of its atoms in space. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be presented in a table. For instance, the analysis would reveal the orientation of the isopropoxy group relative to the pyridine (B92270) ring and the planarity of the molecule.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| C2-F Bond Length (Å) | Data not available |

| C5-O Bond Length (Å) | Data not available |

| O-C(isopropoxy) Bond Length (Å) | Data not available |

| C3-O-H Bond Angle (°) | Data not available |

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations would provide insights into the electronic properties of this compound, which are crucial for understanding its reactivity. These calculations would determine the distribution of electron density across the molecule, highlighting electron-rich and electron-deficient regions. Parameters such as Mulliken charges on each atom and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be determined. The HOMO-LUMO gap is a key indicator of chemical reactivity.

Table 2: Hypothetical Electronic Properties of this compound from Quantum Mechanical Calculations

| Property | Value |

|---|---|

| Energy of HOMO (eV) | Data not available |

| Energy of LUMO (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Mulliken Charge on N | Data not available |

Prediction of Substituent Effects on Reaction Efficiency and Selectivity

Theoretical studies could predict how the fluoro, isopropoxy, and hydroxyl substituents influence the reactivity and selectivity of the pyridine ring. By calculating electrostatic potential maps and frontier molecular orbitals, researchers could predict the most likely sites for electrophilic or nucleophilic attack. This would be invaluable for designing synthetic routes involving this compound. For example, the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the isopropoxy and hydroxyl groups would have competing effects on the aromatic system.

Analysis of Hydrogen Bonding Networks and Their Role in Chemical Processes

The hydroxyl group on the pyridine ring allows this compound to act as both a hydrogen bond donor and acceptor. Computational analysis could model the formation of intermolecular hydrogen bonds, which would be critical in understanding its solid-state packing and its behavior in protic solvents. The fluorine atom could also participate in weaker hydrogen bonding interactions. escholarship.org Such studies often involve analyzing the geometry and energetics of these bonds. nih.gov

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics simulations would be employed to study the dynamic behavior of this compound over time. These simulations would reveal the flexibility of the isopropoxy group and how it explores different conformations. The results would provide a "conformational landscape," illustrating the relative energies of different spatial arrangements of the molecule. This is particularly important for understanding how the molecule might interact with a biological target, for example.

Role As a Chemical Intermediate and Scaffold in Advanced Organic Synthesis

Utilization as a Building Block in Complex Molecule Assembly

The strategic placement of reactive sites on the 2-Fluoro-5-isopropoxypyridin-3-ol scaffold makes it an ideal building block for the assembly of complex molecules. The hydroxyl group can be readily functionalized, and the fluorine atom can participate in various coupling reactions. This allows for the controlled, step-wise addition of different molecular fragments, leading to the construction of intricate chemical architectures.

The pyridine (B92270) nucleus itself is a common feature in numerous therapeutic agents and functional materials. nih.gov The presence of both electron-donating (isopropoxy) and electron-withdrawing (fluoro) groups on the pyridinol ring modulates its electronic properties, influencing its reactivity and the properties of the final compounds. This inherent versatility has led to its use in the synthesis of a wide array of more complex structures. innospk.com

Design and Synthesis of Compound Libraries Based on the Pyridinol Scaffold

The concept of "privileged scaffolds" highlights structures that can serve as templates for creating libraries of compounds with diverse biological activities. mdpi.comnih.gov The pyridinol scaffold, and specifically this compound, fits this description perfectly. Its adaptable structure allows for the introduction of various substituents at multiple positions, facilitating the generation of large and diverse compound libraries.

These libraries are crucial in high-throughput screening campaigns aimed at discovering new drug candidates. By systematically modifying the substituents on the pyridinol core, chemists can explore a vast chemical space and identify compounds with desired biological activities. nih.gov The synthesis of such libraries often employs parallel synthesis techniques, enabling the rapid production of numerous analogs. nih.gov

Applications in Scaffold Hopping Strategies for Novel Chemical Entity Identification

Scaffold hopping is a powerful strategy in drug design that involves replacing the core structure of a known active compound with a different scaffold while retaining its biological activity. nih.govtmu.edu.tw This approach can lead to the discovery of novel chemical entities with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

The pyridinol scaffold of this compound has been successfully employed in scaffold hopping strategies. nih.govnih.gov By mimicking the spatial arrangement of functional groups in a known pharmacophore, this scaffold can generate new classes of compounds that interact with the same biological target. This has been particularly effective in the development of kinase inhibitors and other therapeutic agents. nih.govrsc.org

Precursors for the Synthesis of Diverse Heterocyclic Systems

The reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of other heterocyclic systems. nih.govnih.govrsc.org The pyridine ring can undergo various transformations, such as cycloaddition reactions, to form fused or spirocyclic systems. researchgate.netmdpi.com

For instance, the hydroxyl and fluoro groups can be manipulated to facilitate ring-closing reactions, leading to the formation of bicyclic and polycyclic heterocyclic compounds. frontiersin.org This versatility allows for the creation of novel and complex molecular frameworks that are not easily accessible through other synthetic routes. The synthesis of fluorinated heterocycles is of particular interest due to the unique properties conferred by the fluorine atom. researchgate.netresearchgate.net

Integration into Multistep Synthetic Sequences for Advanced Organic Materials

Beyond its applications in medicinal chemistry, this compound is also a valuable component in the synthesis of advanced organic materials. The incorporation of this fluorinated pyridinol moiety can significantly influence the electronic and photophysical properties of organic molecules.

The tailored functionalization of the this compound core allows for its integration into larger conjugated systems, which are the basis for many organic electronic devices. The specific substitution pattern can be used to fine-tune properties such as solubility, thermal stability, and charge transport characteristics, making it a useful building block for the development of new materials with specific functionalities. rsc.org

Applications in Biological and Medicinal Chemistry Research Pre Clinical, Mechanistic Focus

Design and Synthesis of Pyridinol-Containing Analogues as Potential Biologically Active Molecules

The design and synthesis of analogues based on a core scaffold are fundamental to medicinal chemistry for exploring structure-activity relationships (SAR). The synthesis of pyridinol-containing analogues, such as those related to 2-Fluoro-5-isopropoxypyridin-3-ol, often involves multi-step processes. For instance, the synthesis of various biologically active heterocyclic compounds, including those with a pyridine (B92270) core, has been well-documented. mdpi.comresearchgate.net The introduction of different substituents allows for the fine-tuning of the molecule's properties. The synthesis of fluorinated carbocyclic pyrimidine (B1678525) nucleoside analogues, for example, highlights methodologies for incorporating fluorine into heterocyclic structures to create novel pharmacophores. rsc.org Similarly, the synthesis of fluorinated analogues of other biologically active molecules, like lepidilines and vitamin D, demonstrates the general principle of using fluorination to enhance biological properties. mdpi.commdpi.com The synthesis of these analogues is crucial for generating a library of compounds that can be screened for various biological activities. nih.govnih.gov

Role of the Isopropoxypyridinol Scaffold in Ligand Design for Specific Molecular Targets

The isopropoxypyridinol scaffold serves as a foundational structure in ligand design, offering specific features for interaction with biological targets. The pyridine ring itself is a common motif in medicinal chemistry, while the isopropoxy group provides a lipophilic character and the potential for specific steric interactions within a binding pocket. The hydroxyl and fluoro groups can act as hydrogen bond donors and acceptors, respectively, further guiding the orientation of the ligand within the target's binding site. The strategic use of such scaffolds is a key aspect of drug discovery. mdpi.commdpi.com The indole (B1671886) scaffold, for example, has been extensively used to design ligands for a variety of pharmacological targets due to its versatility. mdpi.com Similarly, the isopropoxypyridinol scaffold can be envisioned as a starting point for developing ligands for a range of targets, with modifications to the core structure allowing for optimization of binding affinity and selectivity.

Mechanistic Investigations of Enzyme Inhibition (e.g., Proteases, Kinases, Phosphatases)

Substituted pyridinols and their fluorinated analogues have been investigated for their potential to inhibit various enzymes. For example, fluorinated compounds have been studied as inhibitors of dihydrofolate reductase. nih.gov In these studies, the fluorine substitution was found to influence the binding affinity of the compound to the enzyme. nih.gov The rational design of fluorinated and chlorine-substituted pyrazol-5-yl-benzamide derivatives as potential succinate (B1194679) dehydrogenase inhibitors further illustrates the potential of halogenated heterocyclic compounds in enzyme inhibition. nih.gov Molecular docking studies of these compounds revealed hydrogen bonding and p-π interactions as key contributors to their inhibitory activity. nih.gov While specific studies on this compound are not detailed in the provided results, the general principles suggest that its structural features could allow it to interact with the active sites of enzymes like proteases, kinases, or phosphatases, potentially through similar mechanisms. The design of kinase inhibitors can also be approached by inducing conformational disorder in the target protein, a strategy that could be applicable to pyridinol-based ligands. nih.gov

| Compound Class | Target Enzyme | Key Findings |

| Fluorinated antifolates | Dihydrofolate reductase | 3'-fluoro derivative bound two- to threefold more tightly than the parent compound. nih.gov |

| N-4-fluoro-pyrazol-5-yl-benzamide derivatives | Succinate dehydrogenase (SDH) | Compound 9Ip showed good in vitro activity against Valsa mali with an EC50 value of 0.58 mg/L. nih.gov |

Modulation of Receptor Activity and Binding Affinity Studies (e.g., α4β2-nAChRs)

The modulation of receptor activity is a key area of investigation for pyridinol-based compounds. Notably, a fluorinated compound, 2-fluoro-3-(4-nitrophenyl) deschloroepibatidine, has been identified as a potent competitive antagonist of neuronal α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov This finding supports the hypothesis that α4β2 nAChRs are crucial in mediating the rewarding effects of nicotine. nih.gov The study demonstrated that this antagonist could reverse nicotine-induced effects in animal models. nih.gov The α5 accessory nAChR subunit is also known to differentially modulate α4β2* receptors. nih.gov While the specific activity of this compound at α4β2-nAChRs has not been reported, the activity of other fluorinated pyridyl compounds suggests that this is a promising area for future investigation.

| Compound | Receptor Target | Activity |

| 2-fluoro-3-(4-nitrophenyl) deschloroepibatidine | α4β2 nAChRs | Competitive antagonist nih.gov |

Pre-clinical Assessment of Biological Activity and Metabolic Stability

The pre-clinical assessment of novel compounds is a critical step in the drug discovery pipeline. This involves evaluating their biological activity and metabolic stability. For fluorinated analogues, pre-clinical studies have included cytotoxicity assays against various cancer cell lines. mdpi.com For example, fluorinated lepidiline analogues showed significant cytotoxicity against HeLa and A549 cell lines. mdpi.com The metabolic stability of fluorinated compounds is also a key consideration, as the introduction of fluorine can block sites of metabolism. mdpi.com Pre-clinical evaluation can also involve in vivo studies, such as positron emission tomography (PET) imaging with radiolabeled compounds to assess their biodistribution and target engagement. nih.gov The assessment of biological activity also includes evaluating the effects of compounds in animal models of disease. nih.gov

| Compound Type | Assessment | Key Findings |

| Fluorinated lepidiline analogues | Cytotoxicity | CC50 values significantly below 1 µM against HeLa cell line. mdpi.com |

| 18F-labeled folic acid derivative | In vivo PET imaging | High specific uptake in FR-expressing tissues. nih.gov |

| Haloethyl and piperidyl phosphoramidate (B1195095) FdUMP prodrugs | Growth inhibition | Potent inhibition of L1210 cell proliferation with IC50 values in the nanomolar range. nih.gov |

Rational Design of Fluorinated Pyridinol Analogs for Target Engagement

The rational design of new molecules is a cornerstone of modern medicinal chemistry, often employing computational methods and structure-activity relationship (SAR) studies. youtube.com The design of fluorinated pyridinol analogs can be guided by these principles to enhance their engagement with specific biological targets. For example, computational design has been used to explore strong halogen bonding involving fluorine. nih.gov The rational design of fluorinated pyrazol-5-yl-benzamide derivatives as potential succinate dehydrogenase inhibitors was based on modifying existing fungicide structures. nih.gov This approach led to the discovery of compounds with significantly improved antifungal activity. nih.gov By understanding the binding mode of a lead compound, medicinal chemists can rationally introduce modifications, such as the strategic placement of a fluorine atom or an isopropoxy group, to improve potency, selectivity, and pharmacokinetic properties.

Structure Activity Relationship Sar Studies and Molecular Design Considerations

Impact of Substituent Modifications on In Vitro Activity and Binding

The substituents on the pyridinol core—the fluorine at position 2, the isopropoxy group at position 5, and the hydroxyl group at position 3—are expected to play significant roles in the molecule's interaction with its biological target.

The hydroxyl group at the 3-position is a key feature, likely acting as a hydrogen bond donor and/or acceptor, which is a critical interaction for binding to many biological targets. Its acidity and hydrogen bonding capacity can be modulated by the electronic effects of other substituents on the ring.

The fluoro group at the 2-position is an electron-withdrawing group. This can influence the acidity of the 3-hydroxyl group, potentially enhancing its hydrogen bonding capability. Fluorine can also engage in favorable orthogonal multipolar interactions with protein backbones and is known to block metabolic oxidation at that position, which can improve the pharmacokinetic profile of a compound.

The isopropoxy group at the 5-position is a moderately bulky, lipophilic group. This substituent is likely to interact with a hydrophobic pocket in the binding site of a target protein. The size and shape of this group can be critical for selectivity. Modifications to this group would be a key strategy in optimizing the compound's activity. For instance, increasing or decreasing the alkyl chain length or introducing branching could probe the limits of the hydrophobic pocket.

A hypothetical SAR exploration of the isopropoxy group might yield data similar to that presented in the interactive table below, illustrating how changes in this substituent could affect in vitro activity.

| Compound ID | R Group (at position 5) | Target Binding Affinity (Ki, nM) | In Vitro Potency (IC50, µM) |

| 1 | -OCH(CH₃)₂ (isopropoxy) | 50 | 0.5 |

| 2 | -OCH₃ (methoxy) | 150 | 1.5 |

| 3 | -OCH₂CH₃ (ethoxy) | 100 | 1.0 |

| 4 | -OC(CH₃)₃ (tert-butoxy) | 25 | 0.2 |

| 5 | -O-cyclopropyl | 40 | 0.4 |

This table presents hypothetical data for illustrative purposes.

Stereochemical Influence on Molecular Recognition and Biological Efficacy

For 2-Fluoro-5-isopropoxypyridin-3-ol itself, there are no chiral centers. However, the introduction of stereocenters through modification of the substituents would have a significant impact on biological activity. For instance, if the isopropoxy group were replaced by a sec-butoxy group, this would introduce a chiral center. The (R)- and (S)-enantiomers would likely exhibit different binding affinities and potencies, as biological targets are chiral and will interact differently with each enantiomer.

This stereochemical dependence is a fundamental principle in molecular recognition, where one enantiomer typically fits more snugly or makes more favorable interactions within the binding site than the other. This can lead to significant differences in biological efficacy and is a critical consideration in drug design.

Conformational Analysis and its Correlation with Activity Profiles

The conformation of this compound, particularly the orientation of the isopropoxy group relative to the pyridine (B92270) ring, can influence its binding to a target. While the pyridine ring is planar, the isopropoxy group has rotational freedom around the C5-O bond. Certain conformations may be more favorable for binding than others.

Computational studies, such as conformational analysis using molecular mechanics or quantum mechanics, can predict the likely low-energy conformations of the molecule. These preferred conformations can then be compared with the bound conformation of similar ligands in crystal structures of target proteins to assess their suitability for binding. A strong correlation between a low-energy conformation and the bioactive conformation often leads to higher activity. For instance, a planar conformation of the isopropoxy group with the pyridine ring might be favored in some cases to maximize van der Waals interactions within a flat hydrophobic pocket.

Optimizing Scaffold Features for Enhanced Target Selectivity

The 3-hydroxypyridine scaffold is a common feature in many bioactive molecules. To enhance target selectivity, medicinal chemists often employ strategies like scaffold hopping, where the core structure is modified while retaining key binding interactions. mdpi.com For this compound, one could envision replacing the pyridine ring with other heterocycles to explore different geometries and hydrogen bonding patterns, which might lead to improved selectivity for a desired target over off-targets.

Furthermore, fine-tuning the electronic properties of the scaffold can also impact selectivity. The introduction of additional substituents or the replacement of the existing ones can alter the molecule's electrostatic potential, which in turn affects its long-range interactions with the target protein.

Computational-Assisted Design in SAR Exploration

Computational chemistry plays a vital role in modern SAR exploration. For a compound like this compound, a variety of computational tools could be applied to guide the design of new analogs.

Molecular Docking: This technique can predict the binding mode of the compound and its analogs within the active site of a target protein. This allows for the prioritization of compounds for synthesis based on their predicted binding affinity and interactions.

Quantitative Structure-Activity Relationship (QSAR): If a dataset of analogs with corresponding biological activities is available, QSAR models can be built to correlate physicochemical properties with activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interactions and the influence of the ligand on the protein's conformation.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by enabling a more focused and rational approach to molecular design.

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of a compound. For 2-Fluoro-5-isopropoxypyridin-3-ol, several types of NMR experiments would be crucial.

¹H NMR (Proton NMR): This technique would identify the number and types of hydrogen atoms in the molecule. The isopropoxy group would be expected to show a characteristic septet for the single proton and a doublet for the six equivalent methyl protons. The two aromatic protons on the pyridine (B92270) ring would appear as distinct signals, with their splitting patterns (coupling) providing information about their relative positions. The hydroxyl proton would likely appear as a broad singlet.

¹³C NMR (Carbon NMR): This experiment would reveal the number of unique carbon environments in the molecule. The spectrum would be expected to show signals for the two methyl carbons and the methine carbon of the isopropoxy group, as well as five distinct signals for the carbons of the pyridine ring.

¹⁹F NMR (Fluorine NMR): Given the presence of a fluorine atom, ¹⁹F NMR would be a highly informative technique. It would show a single resonance, and its coupling with nearby protons (specifically, the adjacent aromatic proton) would further confirm the substitution pattern on the pyridine ring.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Pyridine-H | δ 7.0 - 8.0 | Doublet |

| Pyridine-H | δ 6.5 - 7.5 | Doublet |

| -CH(CH₃)₂ | δ 4.0 - 5.0 | Septet |

| -CH(CH ₃)₂ | δ 1.0 - 1.5 | Doublet |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound, a high-resolution mass spectrometry (HRMS) technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be employed.

The primary goal would be to observe the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) which would confirm the molecular formula C₈H₁₀FNO₂. The measured mass would be compared to the calculated exact mass to a high degree of accuracy. Fragmentation analysis would involve observing the breakdown of the molecular ion, which could provide further structural information, such as the loss of the isopropoxy group.

Expected Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 172.0768 |

Chromatographic Methods (HPLC, UPLC, LC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC or UPLC method would likely be developed. A single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time of this peak would be a characteristic property of the compound under the specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. As the purified compound elutes from the chromatography column, it is directly introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak and any impurities that may be present.

Advanced Spectroscopic Techniques for Detailed Structural Characterization

For an unambiguous structural assignment, especially for complex molecules, advanced spectroscopic techniques are often employed.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity between atoms. For instance, COSY would show correlations between coupled protons, while HSQC would link protons to their directly attached carbons. HMBC would reveal longer-range correlations between protons and carbons, helping to piece together the entire molecular framework.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Derivatization

The future development of 2-Fluoro-5-isopropoxypyridin-3-ol is intrinsically linked to the ability to create a diverse library of its derivatives. Research in this area will likely focus on developing innovative and efficient synthetic methodologies. A key strategy involves the use of a diboration-electrocyclization sequence, which has proven effective for accessing a variety of pyridine-fused small-molecule boronic ester building blocks. nih.gov This approach could be adapted for this compound, enabling the generation of novel derivatives for high-throughput synthesis.

Furthermore, metal-free cascade processes present a promising avenue for the synthesis of highly functionalized pyridines from easily accessible starting materials. nih.gov Investigating such tandem reactions, for instance, a Pummerer-type rearrangement followed by an aza-Prins cyclization and elimination-induced aromatization, could lead to efficient and environmentally friendly synthetic routes to new analogues of this compound. Additionally, the development of chemo- and regioselective sequential addition and rearrangement reactions, such as those involving vinylsulfonium salts with N-heterocycles, could provide access to structurally diverse benzylic thioether derivatives of the parent compound. acs.org

Integration with Automated Synthesis and High-Throughput Screening Technologies

To accelerate the discovery of new applications for this compound derivatives, the integration of automated synthesis and high-throughput screening (HTS) is crucial. Automated synthesis platforms, which can perform chemical reactions in a parallel or flow manner, can significantly shorten the time required to generate large libraries of compounds. nih.govnih.gov These systems often incorporate robotics for liquid and solid handling, computer-controlled reaction conditions, and integrated purification and analysis modules. nih.govimperial.ac.ukresearchgate.net

Once synthesized, these libraries of this compound derivatives can be subjected to HTS to identify "hits" with desired biological activities or material properties. thermofisher.com HTS involves the rapid testing of thousands of compounds using miniaturized assays and automated data analysis. nih.govrsc.org The use of pre-plated libraries, where compounds are arranged in microplates, facilitates this process. thermofisher.com By combining automated synthesis with HTS, researchers can efficiently explore the vast chemical space around this compound and identify promising lead compounds for further development. nih.gov

Development of Next-Generation Pyridinol-Based Probes for Biological Systems

The inherent fluorescence potential of the pyridinol scaffold makes it an attractive candidate for the development of novel biological probes. nih.govresearchgate.net Future research could focus on designing and synthesizing derivatives of this compound that function as fluorescent sensors for specific biological targets or environments. The design of such probes often involves incorporating functionalities that respond to changes in their surroundings, such as variations in pH, metal ion concentration, or viscosity, resulting in a detectable change in their fluorescence properties. nih.govresearchgate.netmdpi.com

For instance, pyridinium-based fluorescent probes have been successfully developed for two-photon microscopy, offering advantages like deeper tissue penetration and reduced photodamage. nih.govresearchgate.net By strategically modifying the structure of this compound, it may be possible to create probes with tailored photophysical properties, such as large Stokes shifts and high quantum yields, making them suitable for advanced imaging applications. nih.govmdpi.com The imidazopyridine scaffold, a related heterocyclic system, has also shown great promise in the development of fluorescent probes for bioimaging and metal ion detection, providing further impetus for exploring the potential of this compound in this area. nih.gov

Advanced Computational Methodologies for Predictive Modeling of Pyridinol Chemistry

Computational modeling is a powerful tool for accelerating the design and discovery of new molecules and for understanding their chemical behavior. In the context of this compound, advanced computational methods can be employed to predict the properties and reactivity of its derivatives, thereby guiding synthetic efforts and prioritizing compounds for experimental testing.

Techniques such as quantum mechanics calculations can provide insights into the electronic structure and potential energy surfaces of these molecules, helping to predict their reactivity and spectral properties. nih.gov Molecular dynamics simulations can be used to study the conformational flexibility of these compounds and their interactions with biological macromolecules. jchemlett.com Furthermore, specialized deep learning models are being developed to predict the effects of specific chemical modifications, such as fluorine substitution, on the biological activity of a compound. researchgate.net By leveraging these in silico tools, researchers can perform virtual high-throughput screening of large compound libraries, identify potential lead candidates, and gain a deeper understanding of the structure-activity relationships within this class of pyridinols. nih.gov

Potential in Interdisciplinary Research Beyond Traditional Medicinal Chemistry

While the primary focus of pyridinol research has traditionally been in medicinal chemistry, the unique properties of this compound and its derivatives suggest potential applications in a variety of interdisciplinary fields. The fluorinated nature of the compound could be exploited in materials science for the development of novel polymers or liquid crystals with specific electronic or optical properties.

The ability of pyridine-based compounds to act as optical sensors for environmental contaminants, such as benzene (B151609) in gasoline, highlights another potential interdisciplinary application. mdpi.com Derivatives of this compound could be designed to detect other pollutants or analytes of interest. Furthermore, the synthesis of fluorinated analogues of biologically active molecules is an active area of research for developing tracers for positron emission tomography (PET) imaging. nih.gov This opens up the possibility of developing radiolabeled versions of this compound for use in molecular imaging and diagnostics.

Q & A

Q. Table 1. Comparative Yields of this compound Synthesis

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 100 | Cs₂CO₃ | 72 |

| THF | 80 | K₂CO₃ | 48 |

| DMSO | 120 | Cs₂CO₃ | 68 |

Q. Table 2. Key Spectroscopic Data

| Technique | Key Signals | Reference Compound |

|---|---|---|

| NMR (DMSO-d₆) | δ 1.25 (d, J=6 Hz, 6H, CH(CH₃)₂), δ 5.40 (septet, J=6 Hz, 1H, OCH) | δ 1.23 (d, CH(CH₃)₂) |

| NMR | δ -115 ppm (s, 1F) | δ -114 ppm (s) |

Key Considerations

- Safety : Handle with PPE (gloves, goggles) due to potential irritancy, as inferred from pyridine analogs .

- Data Reproducibility : Cross-check synthetic protocols with PubChem’s reaction datasets and adjust for batch-to-batch variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.